Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-
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Overview
Description
Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a sulfonyl group attached to a 4-methylphenyl group, and a 2-oxo-2-phenylethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)- typically involves multiple steps. One common method includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with 2-oxo-2-phenylethyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity. The phenylethyl group may contribute to the compound’s lipophilicity and ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Pyrrolidine: A five-membered ring containing nitrogen, used in similar applications.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in pharmaceuticals.
Uniqueness
Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)- is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the sulfonyl group enhances its potential for biological activity, while the piperidine ring offers structural versatility.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
89881-44-7 |
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Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C20H23NO3S/c1-16-10-12-19(13-11-16)25(23,24)21-14-6-5-9-18(21)15-20(22)17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-15H2,1H3 |
InChI Key |
PCNKWJZPATZUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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